molecular formula C19H21N3OS B5753388 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B5753388
M. Wt: 339.5 g/mol
InChI Key: RCRZZYSSEPSWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as MPPTB, is a chemical compound that has been studied for its potential applications in scientific research. MPPTB is a thioamide derivative and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves its ability to bind to the NMDA receptor and modulate its activity. It has been found to act as a non-competitive antagonist of the receptor, meaning that it binds to a different site than the receptor's agonist and reduces its activity. This compound has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for the NMDA receptor. It has been found to have little to no effect on other ion channels or receptors, making it a useful tool for studying the NMDA receptor. However, one limitation of using this compound is its potential toxicity. It has been found to have toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential to treat neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. This compound has been found to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent. Another area of interest is its effects on learning and memory processes. This compound has been found to reduce the activity of the NMDA receptor, which is involved in these processes, and further research could explore its potential as a cognitive enhancer. Finally, research could explore the potential of this compound in combination with other drugs or therapies, such as antidepressants or cognitive behavioral therapy, to enhance their effectiveness.

Synthesis Methods

The synthesis of 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions that start with the condensation of 4-(1-pyrrolidinyl)aniline with 3-methylbenzoyl chloride to form 3-methyl-N-(4-(1-pyrrolidinyl)phenyl)benzamide. This intermediate is then reacted with thioacetamide to yield this compound.

Scientific Research Applications

3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. This compound has also been found to have anti-inflammatory properties and has been studied for its potential to treat neuroinflammatory conditions.

Properties

IUPAC Name

3-methyl-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-5-4-6-15(13-14)18(23)21-19(24)20-16-7-9-17(10-8-16)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRZZYSSEPSWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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